molecular formula C9H17NOSSi B2939749 4-((Trimethylsilyl)oxy)tetrahydro-2h-thiopyran-4-carbonitrile CAS No. 1248292-19-4

4-((Trimethylsilyl)oxy)tetrahydro-2h-thiopyran-4-carbonitrile

Cat. No.: B2939749
CAS No.: 1248292-19-4
M. Wt: 215.39
InChI Key: VCLYSWMAYORFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Trimethylsilyl)oxy)tetrahydro-2H-thiopyran-4-carbonitrile (CAS 1248292-19-4) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer research. This compound, with a molecular formula of C9H17NOSSi and a molecular weight of 215.39 g/mol, features a protected hydroxy group (as a trimethylsilyl ether) adjacent to a nitrile functionality on a thiopyran ring . This unique structure makes it a valuable synthetic intermediate for the development of novel therapeutic agents. Its primary research application lies in the synthesis of carbohydrate mimetics of tetrahydrofuran-containing acetogenins (THF-ACGs), which are a class of natural products known for their high potency against a broad range of human cancer cell lines . Researchers utilize this compound to create simpler, more accessible analogues where the complex natural THF moiety is replaced, facilitating the study of structure-activity relationships and the development of new anticancer leads . In particular, such mimetics have shown promise in targeted therapies, such as for prostate cancer, when conjugated to tumor-specific ligands . This product is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers must handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and only use it in a well-ventilated area . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4-trimethylsilyloxythiane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOSSi/c1-13(2,3)11-9(8-10)4-6-12-7-5-9/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLYSWMAYORFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1(CCSCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((Trimethylsilyl)oxy)tetrahydro-2h-thiopyran-4-carbonitrile involves several steps. One common method includes the reaction of tetrahydrothiopyran-4-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods often involve bulk custom synthesis and procurement to meet the demand for this compound in various research applications .

Chemical Reactions Analysis

4-((Trimethylsilyl)oxy)tetrahydro-2h-thiopyran-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Mechanism of Action

The mechanism of action of 4-((Trimethylsilyl)oxy)tetrahydro-2h-thiopyran-4-carbonitrile involves its interaction with molecular targets and pathways in the body. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural Analogues in the Pyran/Thiopyran Family

Tetrahydro-2H-thiopyran-4-carbonitrile (CAS 195503-40-3)
  • Molecular Formula : C₆H₉NS
  • Molecular Weight : ~127.21 (estimated)
  • Key Features: Base structure lacking the TMSO group. Used as a precursor in organocatalysis and pharmaceutical synthesis .
  • Reactivity : The nitrile group enables nucleophilic additions or reductions, while the thiopyran ring participates in cycloadditions.
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide (CAS 912578-71-3)
  • Molecular Formula: C₆H₉NO₂S
  • Molecular Weight : 159.21
  • Key Features : Sulfone derivative with increased polarity and oxidation state compared to the base thiopyran .
  • Applications: Potential use in medicinal chemistry due to enhanced stability and hydrogen-bonding capacity.
4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 179420-73-6)
  • Molecular Formula: C₁₃H₁₅NO₂
  • Molecular Weight : 217.26
  • Classified as a Class 6.1 hazard (toxic) .
  • Reactivity : The methoxy group directs electrophilic substitution, while the nitrile allows for hydrolysis to amides.
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 3648-74-6)
  • Molecular Formula: C₁₂H₁₂ClNO
  • Hazard Class : 6.1 (toxic)
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 245439-36-5)
  • Molecular Formula: C₁₂H₁₂BrNO
  • Key Features : Bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Comparisons

Compound Substituent Molecular Weight Key Reactivity
Target Compound TMSO, CN ~227 (estimated) Silyl ether cleavage (acid/fluoride), CN reactions
Tetrahydro-2H-thiopyran-4-carbonitrile CN ~127.21 Nucleophilic additions, cycloadditions
4-(3-Methoxyphenyl) derivative Methoxyphenyl, CN 217.26 Electrophilic aromatic substitution
1,1-Dioxide derivative Sulfone, CN 159.21 Polar interactions, oxidation-resistant
4-(3-Bromophenyl) derivative Bromophenyl, CN ~254.14 Halogen-mediated cross-coupling

Physicochemical and Hazard Profiles

  • TMSO-Containing Target Compound : Expected to exhibit high lipophilicity due to the silyl group, enhancing solubility in organic solvents. The TMSO group is labile under acidic or fluoride conditions, enabling selective deprotection .
  • Sulfone derivative (CAS 912578-71-3) lacks explicit hazard data but is likely less volatile due to higher polarity .

Biological Activity

4-((Trimethylsilyl)oxy)tetrahydro-2H-thiopyran-4-carbonitrile, with the CAS number 1248292-19-4, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₇NOSSi
  • Molecular Weight : 215.39 g/mol
  • Structure : The compound features a tetrahydrothiopyran ring with a trimethylsilyl ether group and a carbonitrile functional group, which may influence its biological interactions.

Antiviral Properties

Research indicates that compounds structurally related to tetrahydrothiopyran derivatives exhibit significant antiviral activity. Specifically, derivatives of tetrahydro-2H-thiopyran have shown promise against herpesviruses, including Varicella Zoster Virus (VZV) and Herpes Simplex Virus (HSV).

  • Mechanism of Action :
    • The antiviral activity is attributed to the inhibition of viral DNA polymerase, preventing the replication of viral genomes. This mechanism is similar to that observed in nucleoside analogs like acyclovir .
    • The compound’s ability to be phosphorylated by viral enzymes enhances its efficacy against viral infections.
  • Case Studies :
    • In a study evaluating various thiopyran derivatives, compounds similar to 4-((Trimethylsilyl)oxy)tetrahydro-2H-thiopyran-4-carbonitrile demonstrated EC50 values as low as 0.033 µM against VZV, indicating potent antiviral activity .

Antibacterial Activity

Recent investigations into the antibacterial properties of related thiopyran compounds reveal their potential against respiratory pathogens.

  • Activity Against Pathogens :
    • Studies have identified novel leads with enhanced activity against bacteria such as Haemophilus influenzae and Moraxella catarrhalis through combinatorial library synthesis of thiopyran derivatives .
  • Pharmacokinetic Profile :
    • The pharmacokinetics of these compounds suggest favorable absorption and distribution characteristics, making them suitable candidates for further development as antibacterial agents.

Data Table: Biological Activity Overview

Biological ActivityTarget Pathogen/ConditionEC50/IC50 ValueReference
AntiviralVZV0.033 µM
AntiviralHSVNot specified
AntibacterialHaemophilus influenzaeNot specified
AntibacterialMoraxella catarrhalisNot specified

Q & A

Q. What are the optimal synthetic routes for 4-((Trimethylsilyl)oxy)tetrahydro-2H-thiopyran-4-carbonitrile, and how can AI tools improve reaction planning?

  • Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) can predict feasible pathways by leveraging databases of analogous thiopyran-carbonitrile syntheses. For example, THF-mediated reactions with trimethylsilyl-protected intermediates (e.g., 2-(trimethylsilyloxy)-3-bromo derivatives) may guide route optimization . Key steps include:
  • Protection : Trimethylsilyl (TMS) group introduction via silylation of hydroxyl intermediates.

  • Cyclization : Thiopyran ring formation under controlled temperatures (e.g., 25–60°C).

  • Nitrile Incorporation : Cyanide substitution using KCN or CuCN in polar aprotic solvents.

  • AI Validation : Template-based reaction prediction to avoid side products like sulfoxide derivatives .

    • Data Table :
ParameterExample Value/ApproachReference
SolventTHF, DMF
Temperature Range25–60°C
Key ReagentsTMS-Cl, KCN
Reaction MonitoringTLC, HPLC

Q. How should researchers characterize the stability and storage conditions of this compound?

  • Methodological Answer : Stability assessments require:
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C).

  • Hygroscopicity Testing : Monitor moisture sensitivity via Karl Fischer titration.

  • Incompatibility Screening : Avoid strong oxidizers (e.g., HNO₃, KMnO₄) to prevent exothermic reactions .
    Storage recommendations:

  • Conditions : Tightly sealed containers under inert gas (N₂/Ar), 2–8°C in dark, dry environments.

  • Decomposition Products : CO, CO₂, HCN (detected via GC-MS) .

    • Data Table :
PropertyObservationReference
Thermal StabilityStable up to 150°C
Incompatible AgentsStrong oxidizers, bases
Storage Temp2–8°C

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trimethylsilyloxy group in nucleophilic environments?

  • Methodological Answer : The TMS group acts as a transient protective moiety. Density Functional Theory (DFT) studies reveal:
  • Elimination Pathways : TMS-Br elimination occurs via a two-step mechanism:

C–Br bond cleavage.

N–C bond formation and Si–O bond rupture, forming cyclic intermediates .

  • Kinetic Control : Polar solvents (e.g., DMSO) stabilize transition states, favoring nitrile retention over sulfoxide byproducts .

    • Data Table :
ParameterComputational InsightReference
Activation Energy~25 kcal/mol (C–Br cleavage)
Solvent EffectΔG‡ reduced by 8% in DMSO

Q. How can computational chemistry predict regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Molecular docking and frontier molecular orbital (FMO) analysis predict reactive sites:
  • Electrophilic Attack : The nitrile carbon (LUMO: −1.8 eV) is susceptible to nucleophilic additions (e.g., Grignard reagents).

  • Nucleophilic Attack : The thiopyran sulfur (HOMO: −5.3 eV) reacts with electrophiles like alkyl halides .

  • MD Simulations : Solvent effects on transition-state geometries (e.g., THF vs. MeCN) .

    • Data Table :
ParameterValueReference
LUMO Energy−1.8 eV (nitrile)
HOMO Energy−5.3 eV (thiopyran S)

Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?

  • Methodological Answer :
  • Intermediate Trapping : Quench reactive intermediates (e.g., silyl ethers) with acetic anhydride.

  • Catalyst Screening : Pd/C or Ni catalysts reduce nitrile reduction side reactions.

  • Byproduct Analysis : LC-MS identifies sulfoxides or desilylated products; optimize via pH control (pH 6–7) .

    • Data Table :
StrategyOutcomeReference
Acetic Anhydride85% yield retention
Pd/C (5 mol%)<5% nitrile reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.